molecular formula C15H15N5O5 B2647957 2-(8-((4-methoxyphenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021031-28-6

2-(8-((4-methoxyphenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No. B2647957
CAS RN: 1021031-28-6
M. Wt: 345.315
InChI Key: UFDUKVNPPQZIOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like 4-Methoxyphenylacetic acid involves reactions with various reagents . For instance, it can be used to prepare methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst .


Chemical Reactions Analysis

Carboxylic acids like 4-Methoxyphenylacetic acid can react with all bases, both organic and inorganic, in a process called “neutralization”, which produces water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .


Physical And Chemical Properties Analysis

4-Methoxyphenylacetic acid is a pale yellow or off-white colored flake . It does not rapidly react with air or water . It is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes .

Scientific Research Applications

Novel Fluorophores Development

Compounds with methoxyphenyl groups, such as "6-Methoxy-4-quinolone", have been investigated for their strong fluorescence properties in a wide pH range, making them suitable for biomedical analysis. These characteristics include high fluorescence intensity unaffected by pH changes, stability against light and heat, and applications as fluorescent labeling reagents. Such properties suggest that the compound could be explored for developing novel fluorophores with potential applications in biological imaging and analytical chemistry (Hirano et al., 2004).

Advanced Synthesis Methodologies

Research on related compounds has led to the development of efficient synthesis methods. For instance, the preparation of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst presents a green, simple, and efficient synthesis approach. Such methodologies could be applied to synthesize the compound , potentially leading to the discovery of new reactions and catalytic processes that are more environmentally friendly and cost-effective (Zolfigol et al., 2013).

Molecular Interactions and Biological Activity

The study of molecular interactions and biological activities of compounds containing methoxyphenyl groups has been a subject of interest. For example, acylation reactions involving compounds with similar structures have been explored to understand their chemical behavior and potential biological applications. Such studies can provide insights into the reactivity and interaction of the compound with biological targets, paving the way for its application in drug development and biochemical research (Arutjunyan et al., 2013).

Safety And Hazards

4-Methoxyphenylacetic acid severely irritates skin and eyes and may be toxic if ingested . It is classified as corrosive . Contact with molten substance may cause severe burns to skin and eyes .

properties

IUPAC Name

2-[8-(4-methoxyanilino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O5/c1-19-12-11(13(23)18-15(19)24)20(7-10(21)22)14(17-12)16-8-3-5-9(25-2)6-4-8/h3-6H,7H2,1-2H3,(H,16,17)(H,21,22)(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDUKVNPPQZIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=CC=C(C=C3)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-((4-methoxyphenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

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